molecular formula C11H22O4 B589378 1-Octanoyl-rac-glycerol-d5 CAS No. 1794835-68-9

1-Octanoyl-rac-glycerol-d5

Cat. No.: B589378
CAS No.: 1794835-68-9
M. Wt: 223.324
InChI Key: GHBFNMLVSPCDGN-GFWWIRCNSA-N
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Description

1-Octanoyl-rac-glycerol-d5, also known as octanoic acid 2,3-dihydroxypropyl ester-d5, is a deuterated form of 1-Octanoyl-rac-glycerol. This compound is a monoacylglycerol that contains octanoic acid at the sn-1 position. It is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of antimicrobial coatings and textiles

Mechanism of Action

The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is particularly effective against bacteria such as Escherichia coli and Listeria monocytogenes .

Comparison with Similar Compounds

  • 1-Decanoyl-rac-glycerol
  • 1-Lauroyl-rac-glycerol
  • 1-Oleoyl-rac-glycerol

Comparison: 1-Octanoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it useful in nuclear magnetic resonance (NMR) studies. Compared to other monoacylglycerols, it has a shorter carbon chain, which influences its solubility and antimicrobial properties. The deuterium labeling also provides advantages in tracing metabolic pathways and studying reaction mechanisms .

Properties

CAS No.

1794835-68-9

Molecular Formula

C11H22O4

Molecular Weight

223.324

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D

InChI Key

GHBFNMLVSPCDGN-GFWWIRCNSA-N

SMILES

CCCCCCCC(=O)OCC(CO)O

Synonyms

Octanoic Acid 2,3-Dihydroxypropyl Ester-d5;  (±)-Glycerol Monoctanoate-d5;  1-Monocaprylin-d5;  1-Monocapryloyl-rac-glycerol-d5;  1-Monooctanoin-d5;  1-Monooctanoylglycerol-d5;  2,3-Dihydroxypropyl Octanoate-d5;  Caprylic Acid α-Monoglyceride-d5;  DL-1-Monoo

Origin of Product

United States

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